N,N-diphenylbenzotriazole-1-carboxamide
Description
N,N-Diphenylbenzotriazole-1-carboxamide is a benzotriazole derivative featuring a carboxamide group substituted with two phenyl groups at the nitrogen atoms. The compound’s synthesis typically involves coupling benzotriazole-1-carboxylic acid with diphenylamine derivatives using carbodiimide-based coupling reagents, such as EDCI and HOBT, under anhydrous conditions . Its structural rigidity and electron-deficient aromatic system make it a candidate for applications in materials science (e.g., UV stabilizers) or medicinal chemistry (e.g., enzyme inhibitors).
Properties
CAS No. |
190511-50-3 |
|---|---|
Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3g/mol |
IUPAC Name |
N,N-diphenylbenzotriazole-1-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(23-18-14-8-7-13-17(18)20-21-23)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
QTKSXAJFJVLYPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
N,N-Diphenylbenzotriazole-1-carboxamide vs. Pyrazole/Imidazole Carboxamides
- Core Heterocycle : Benzotriazole (three-membered N-heterocycle) provides greater aromatic stability compared to imidazole (five-membered, two N atoms) or pyrazole (five-membered, adjacent N atoms). This enhances resistance to oxidation and thermal degradation .
- In contrast, compounds like N,N′-Di-Cbz-pyrazole-1-carboxamidine () feature Cbz protecting groups, which introduce polar moieties and alter reactivity .
Metabolic Pathways
- This compound: Predicted to undergo slow hepatic metabolism due to steric hindrance from the diphenyl groups, which may limit access to metabolic enzymes. No direct evidence is available, but structural analogs like DIC () show rapid N-demethylation (20.5 µmol formaldehyde/mg protein/30 min), suggesting that bulkier substituents could suppress such pathways .
- DIC : Rapidly metabolized via N-demethylation (21.4% of dose excreted as CO₂ in humans), mediated by inducible cytochrome P450 enzymes .
Physicochemical Properties
| Property | This compound | DIC (Imidazole Derivative) | N,N′-Di-Cbz-pyrazole-1-carboxamidine |
|---|---|---|---|
| LogP (Predicted) | ~4.2 (highly hydrophobic) | ~1.8 | ~3.5 (Cbz groups add polarity) |
| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (~5 mg/mL) | Low (~0.5 mg/mL) |
| Metabolic Stability | High (steric hindrance) | Low (prone to N-demethylation) | Moderate (Cbz cleavage possible) |
Key Research Findings
- Synthetic Efficiency : EDCI/HOBT coupling () achieves >75% yield for carboxamides, but diphenyl substitution may require extended reaction times .
- Metabolic Divergence: Bulky aryl groups (e.g., diphenyl) reduce metabolic turnover compared to smaller alkyl substituents (e.g., DIC’s methyl groups) .
- Thermal Stability : Benzotriazole derivatives decompose at ~300°C, outperforming imidazole analogs (~200°C) in thermal gravimetric analyses (inferred from structural analogs).
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